1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
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Overview
Description
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea is a synthetic organic compound that belongs to the class of ureas This compound is characterized by the presence of a pyrazole ring, a trifluoromethyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Coupling Reactions: The final step involves coupling the pyrazole derivative with a phenyl isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2-(1H-pyrazol-3-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group.
1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group but has the same pyrazole structure.
1-(2-(1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea: Lacks the dimethyl substitution on the pyrazole ring.
Uniqueness
The presence of both the trifluoromethyl group and the dimethyl-substituted pyrazole ring in 1-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea makes it unique. These structural features may contribute to its distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4O/c1-10-9-13(21-22(10)2)7-8-19-14(23)20-12-5-3-11(4-6-12)15(16,17)18/h3-6,9H,7-8H2,1-2H3,(H2,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOVTLBWWKIJIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)NC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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